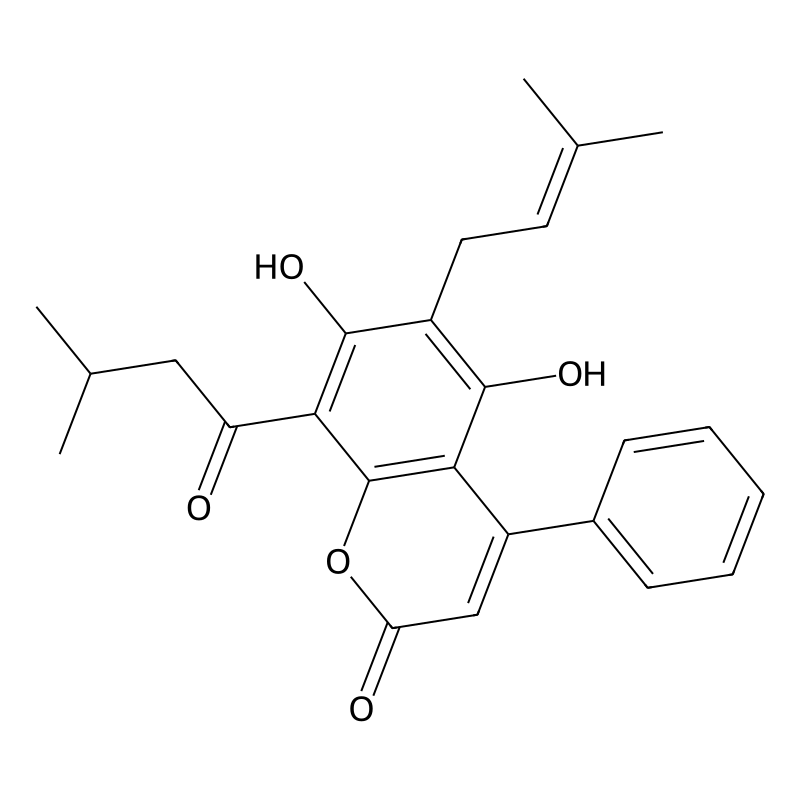

Mammea A/BA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mammea A/BA is a highly specialized, naturally occurring prenylated 4-phenylcoumarin primarily isolated from Calophyllum brasiliense and Mammea americana. In pharmaceutical procurement and phytochemical research, it serves as a critical high-purity reference standard and structural lead. Unlike generic coumarin backbones, Mammea A/BA possesses a specific 6-(3-methylbut-2-enyl) and 8-(3-methylbutanoyl) substitution pattern that dictates its extreme lipophilicity and high-affinity binding to cellular targets. This precise structural configuration makes it an indispensable baseline material for structure-activity relationship (SAR) studies in oncology and antimicrobial resistance, where it consistently demonstrates sub-micromolar potency that crude plant extracts or simpler coumarin derivatives cannot achieve [1].

Research Fit

Generic substitution with crude Calophyllum extracts, mixed mammea coumarins, or closely related analogs (such as 4-alkylcoumarins like Mammea B/BC) critically compromises assay integrity. The specific 4-phenyl and 8-acyl groups on Mammea A/BA are strictly required for its potent membrane disruption and target binding capabilities. Procurement of the exact Mammea A/BA isomer is essential; utilizing analogs lacking this exact functionalization results in up to a 16-fold drop in antimicrobial efficacy and a significant loss of cytotoxic potency, leading to false negatives in high-throughput screening and unreliable benchmarking in preclinical development [1].

Substitution Risk

Sub-Micromolar Cytotoxicity in Human Tumor Cell Lines

In comparative in vitro oncology models, Mammea A/BA demonstrates exceptional potency against K562, U251, and PC3 human tumor cell lines, achieving an IC50 range of 0.04 to 0.59 µM. This is significantly more potent than broader mixtures of related mammea coumarins (such as C/OA and C/OB), which typically exhibit an IC50 of < 4.05 µM. The precise 4-phenyl and specific acyl substitutions of the A/BA isomer drive this enhanced apoptotic activity [1].

| Evidence Dimension | Cytotoxicity (IC50) against K562, U251, and PC3 lines |

| Target Compound Data | 0.04 to 0.59 µM |

| Comparator Or Baseline | Related mammea coumarin mixtures (e.g., C/OA + C/OB) at < 4.05 µM |

| Quantified Difference | Up to 10-fold higher cytotoxic potency |

| Conditions | In vitro human tumor cell line assays |

Procurement of pure Mammea A/BA is critical for establishing a highly potent, reproducible positive control in oncology drug screening assays.

Superior Anti-Staphylococcal Efficacy Driven by C-8 Acyl Substitution

The specific acyl group at the C-8 position of Mammea A/BA is critical for its potent antibacterial activity. Against Staphylococcus aureus (including methicillin-resistant strains), Mammea A/BA exhibits a Minimum Inhibitory Concentration (MIC) of 1–2 μg/mL. In direct comparison, the analog Mammea B/BC, which possesses a different acyl chain (butyryl instead of 3-methyl-butyryl) and lacks the 4-phenyl group, shows a significantly weaker MIC of 16 μg/mL [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |

| Target Compound Data | 1–2 μg/mL |

| Comparator Or Baseline | Mammea B/BC (16 μg/mL) |

| Quantified Difference | 8- to 16-fold stronger antimicrobial inhibition |

| Conditions | In vitro antibacterial broth microdilution assay |

Demonstrates that substituting Mammea A/BA with closely related structural analogs will fail to replicate high-potency antimicrobial hits, justifying the procurement of the exact A/BA isomer.

Preclinical In Vivo Tumor Growth Inhibition Benchmarking

Beyond in vitro cytotoxicity, Mammea A/BA (often evaluated in defined mixtures with A/BB) has demonstrated superior efficacy in preclinical animal models. In studies of implanted tumors in mice, the administration of these specific mammea coumarins outperformed the standard chemotherapeutic agent vincristine in inhibiting tumor growth. This establishes the compound not merely as an in vitro novelty, but as a highly translatable lead structure for advanced pharmacological modeling [1].

| Evidence Dimension | In vivo tumor growth inhibition |

| Target Compound Data | Superior tumor inhibition via Mammea A/BA (+ A/BB) |

| Comparator Or Baseline | Vincristine (Standard chemotherapeutic control) |

| Quantified Difference | Greater reduction in implanted tumor mass compared to standard clinical control |

| Conditions | In vivo implanted tumor mouse model |

Validates the procurement of Mammea A/BA as a robust, translatable benchmark material for advanced in vivo oncology studies.

High-Throughput Screening (HTS) for Apoptotic Inducers

Due to its reproducible sub-micromolar IC50 (0.04–0.59 µM) across multiple cancer cell lines, Mammea A/BA is the optimal pure reference standard for HTS campaigns targeting novel apoptotic pathways, specifically those involving Bax/Bak overexpression or mTOR interaction [1].

Structure-Activity Relationship (SAR) Baselines in Antibiotic Discovery

The strict requirement of the 8-(3-methylbutanoyl) group for achieving 1–2 μg/mL MICs against MRSA makes Mammea A/BA an essential baseline compound for medicinal chemistry programs aiming to synthesize novel anti-staphylococcal coumarin derivatives [2].

Phytochemical Quality Control and Standardization

As a primary, highly active constituent of Calophyllum brasiliense and Mammea americana, pure Mammea A/BA is required as an analytical standard for the HPLC/LC-MS quantification and quality assurance of commercial botanical extracts used in pharmacological research [3].

Application Fit Matrix

References

- [1] Reyes-Chilpa et al., 'Cytotoxic effects of mammea type coumarins from Calophyllum brasiliense', PubMed, 2004.

- [2] Gómez-Verján et al., 'Mammea B/BA Isolated From the Seeds of Mammea americana L. is a Potent Inhibitor of Methicillin-Resistant Staphylococcus aureus', Frontiers in Pharmacology, 2022.

- [3] Ruiz-Marcial et al., cited in 'Trypanocidal constituents in plants: 7. Mammea-type coumarins', SciELO, 2008.

Physical Description

XLogP3

Melting Point

Other CAS

Wikipedia

Use Classification

Explore Compound Types